7-Ethylguanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

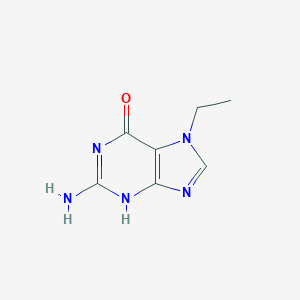

7-Ethylguanine is an oxopurine.

Applications De Recherche Scientifique

Biomarker for DNA Damage

7-Ethylguanine serves as a significant biomarker for assessing DNA damage caused by ethylating agents. Studies have demonstrated that levels of 7-EtGua can be measured in biological samples, providing insight into the extent of DNA damage experienced by individuals exposed to carcinogenic substances.

- Case Study : A study utilized a sensitive assay based on stable isotope dilution nanoflow liquid chromatography-tandem mass spectrometry (nanoLC-NSI/MS/MS) to measure 7-EtGua levels in human salivary DNA. This method effectively differentiated between smokers and non-smokers, indicating its potential for assessing smoking-related cancer risks (Chen & Lin, 2014) .

Analytical Techniques for Detection

The detection and quantification of 7-EtGua have been enhanced through advanced analytical techniques. These techniques allow researchers to accurately assess the presence of this adduct in various biological matrices.

- Technique Overview : A highly sensitive assay was developed for the simultaneous detection of N(3)-ethyladenine and N(7)-ethylguanine using stable isotope dilution capillary liquid chromatography-nanospray ionization tandem mass spectrometry (capLC-NSI/MS/MS). This method's high sensitivity makes it suitable for measuring these adducts in human leukocyte DNA, thereby serving as biomarkers for smoking-related cancers (Chen & Liu, 2013) .

Immunoassays and Antibody Development

The development of compound-specific antibodies against 7-EtGua has facilitated its detection in complex biological samples. These immunoassays enable researchers to quantify 7-EtGua levels accurately.

- Research Findings : The preparation of antibodies against 7-alkylguanines, including 7-EtGua, has been documented. These antibodies were used in competitive ELISA assays to detect 7-EtGua in calf thymus DNA treated with ethylating agents. The study established that these antibodies could effectively retain various 7-alkGua compounds, enhancing the detection capabilities for these DNA adducts (Chahtane et al.) .

Clinical Implications

The clinical implications of measuring 7-EtGua levels are significant, particularly concerning cancer risk assessment and monitoring exposure to environmental toxins.

- Findings from Clinical Studies : Research has shown that smokers exhibit approximately three times higher urinary levels of Nthis compound compared to non-smokers, suggesting a direct correlation between smoking and increased formation of this DNA adduct (Zhang et al., 2006) . This finding underscores the potential of 7-EtGua as a biomarker for evaluating cancer risk associated with tobacco use.

Research on Ethylating Agents

Investigations into direct-acting ethylating agents present in cigarette smoke have highlighted the formation of N-7 ethylguanine as a critical endpoint for understanding the mechanisms of carcinogenesis.

- Study Insights : A study focused on identifying direct-acting ethylating agents in cigarette smoke found that N-7 ethylguanine was a significant product formed during exposure. This research contributes to the understanding of how environmental factors can lead to genetic mutations and cancer development (Zhang et al., 2006) .

Data Summary Table

Propriétés

Numéro CAS |

19530-88-2 |

|---|---|

Formule moléculaire |

C7H9N5O |

Poids moléculaire |

179.18 g/mol |

Nom IUPAC |

2-amino-7-ethyl-1H-purin-6-one |

InChI |

InChI=1S/C7H9N5O/c1-2-12-3-9-5-4(12)6(13)11-7(8)10-5/h3H,2H2,1H3,(H3,8,10,11,13) |

Clé InChI |

ZHJMQAUXHDDIOL-UHFFFAOYSA-N |

SMILES |

CCN1C=NC2=C1C(=O)NC(=N2)N |

SMILES isomérique |

CCN1C=NC2=C1C(=O)N=C(N2)N |

SMILES canonique |

CCN1C=NC2=C1C(=O)N=C(N2)N |

Synonymes |

7-ethylguanine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.